molecular formula C6H11ClF3NO B13704110 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride

3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride

Cat. No.: B13704110
M. Wt: 205.60 g/mol
InChI Key: OALNIPIQHCZFHE-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride is a chemical compound known for its unique trifluoromethyl group. This group plays a significant role in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the biological activity and stability of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out using various reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .

Scientific Research Applications

3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol Hydrochloride
  • 3-Amino-1,1,1-trifluoro-4,4-dimethylpentan-2-ol Hydrochloride
  • 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone

Uniqueness

3-Amino-1,1,1-trifluoro-4-methyl-2-pentanone Hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where enhanced stability and activity are desired .

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

3-amino-1,1,1-trifluoro-4-methylpentan-2-one;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c1-3(2)4(10)5(11)6(7,8)9;/h3-4H,10H2,1-2H3;1H

InChI Key

OALNIPIQHCZFHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)N.Cl

Origin of Product

United States

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